molecular formula C21H15N3O2S B2429669 N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide CAS No. 880621-14-7

N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No. B2429669
M. Wt: 373.43
InChI Key: QPSPAVMBXFDVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide, also known as ABTP, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ABTP is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

The chemical compound N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide has been a focus of research for its potential applications in various scientific areas, particularly in the synthesis of novel chemical entities and the exploration of their biological activities. Studies have outlined methodologies for creating derivatives of related structures, evaluating their potential in drug development and disease treatment.

One significant area of research has been the synthesis of heterocyclic compounds, including pyridine derivatives, and their subsequent evaluation for antimicrobial, antitumor, and antipsychotic activities. For instance, Patel et al. (2007) and Patel et al. (2011) have developed methods for synthesizing new pyridine derivatives with potential antimicrobial properties, exploring the chemistry behind the formation of these compounds and their biological applications. Their work demonstrates the versatility of pyridine-based molecules in creating pharmacologically active agents (Patel, N., Agravat, S. N., & Shaikh, Faiyazalam M., 2011), (Patel, N., & Agravat, S. N., 2007).

Furthermore, research into the synthesis of aromatic polyamides featuring specific structural units, as investigated by Choi and Jung (2004), showcases the development of materials with enhanced thermal stability and solubility, indicating the compound’s relevance in materials science. Their findings contribute to the understanding of how modifications in molecular structure can significantly alter the physical properties of polymeric materials, making them suitable for various industrial applications (Choi, K., & Jung, J., 2004).

In the realm of medicinal chemistry, compounds structurally related to N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide have been explored for their pharmacological potentials. The discovery of MGCD0103, a histone deacetylase inhibitor with anticancer properties, exemplifies the compound's relevance in developing new therapeutic agents. Zhou et al. (2008) describe the design and synthesis of MGCD0103, highlighting its selectivity and activity against cancer cell lines, demonstrating the critical role of pyridine derivatives in drug discovery and development (Zhou, N. Z., Moradei, O., Raeppel, S., et al., 2008).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c1-13(25)14-8-10-15(11-9-14)23-20(26)16-5-4-12-22-19(16)21-24-17-6-2-3-7-18(17)27-21/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSPAVMBXFDVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide

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